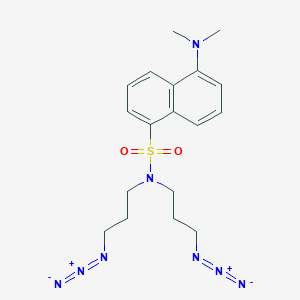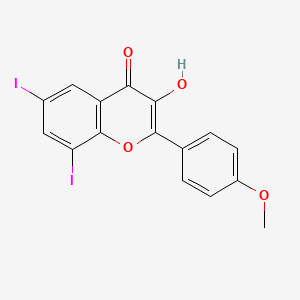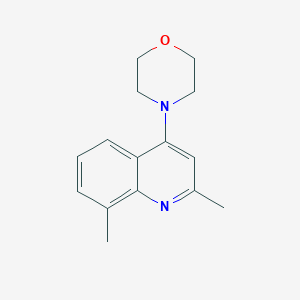![molecular formula C20H26Si B14201464 Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane CAS No. 847776-37-8](/img/structure/B14201464.png)
Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane is an organosilicon compound that features a fluorenyl group attached to a trimethylsilyl group via a propyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane typically involves the reaction of 9-methyl-9H-fluorene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or toluene. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to yield fluorenyl alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, fluorenyl alcohols, and various substituted fluorenes depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Materials Science: The compound is utilized in the fabrication of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: In biological research, it serves as a precursor for the synthesis of bioactive compounds and probes for studying biological processes.
Industrial Applications: The compound is employed in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorenyl group can engage in π-π stacking interactions, while the trimethylsilyl group can participate in hydrophobic interactions. These interactions can modulate the activity of target molecules and pathways, leading to the desired chemical or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(Trimethylsilyl)fluorene: Similar in structure but lacks the propyl linker, making it less flexible in certain applications.
(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid: Contains a phosphonic acid group instead of a trimethylsilyl group, leading to different chemical properties and applications.
Uniqueness
Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane is unique due to its combination of a fluorenyl group with a trimethylsilyl group connected by a propyl linker. This structure imparts specific chemical reactivity and physical properties that are advantageous in various research and industrial applications .
Eigenschaften
CAS-Nummer |
847776-37-8 |
|---|---|
Molekularformel |
C20H26Si |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
trimethyl-[3-(9-methylfluoren-9-yl)propyl]silane |
InChI |
InChI=1S/C20H26Si/c1-20(14-9-15-21(2,3)4)18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h5-8,10-13H,9,14-15H2,1-4H3 |
InChI-Schlüssel |
CXAGHYMVMSSDDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)CCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)

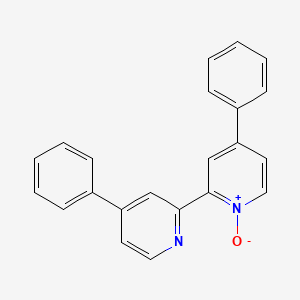
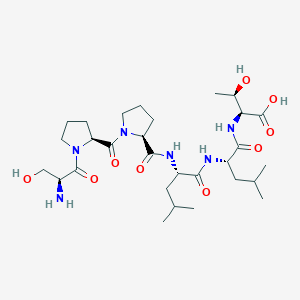


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)

